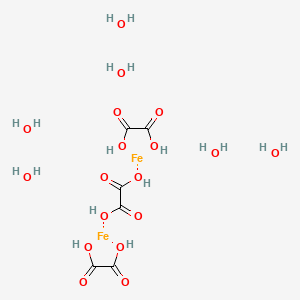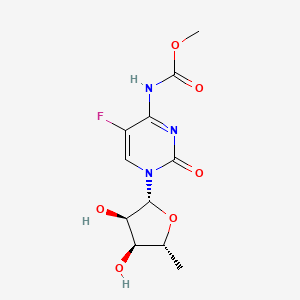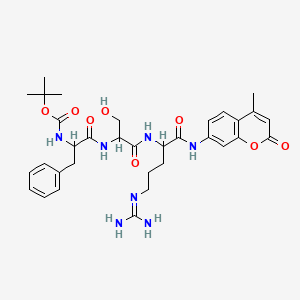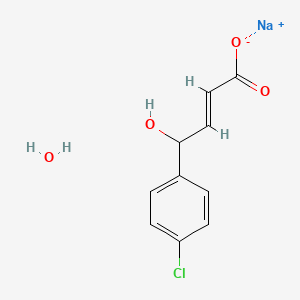
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a but-2-enoate moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Ethanol or water
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated compound.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 4-(4-chlorophenyl)-4-oxobut-2-enoate
Reduction: 4-(4-chlorophenyl)-4-hydroxybutanoate
Substitution: 4-(4-methoxyphenyl)-4-hydroxybut-2-enoate
Applications De Recherche Scientifique
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Sodium (2E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate hydrate can be compared with other similar compounds, such as:
- Sodium (2E)-4-(4-fluorophenyl)-4-hydroxybut-2-enoate
- Sodium (2E)-4-(4-bromophenyl)-4-hydroxybut-2-enoate
- Sodium (2E)-4-(4-methylphenyl)-4-hydroxybut-2-enoate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s reactivity, solubility, and biological activity, making each compound unique in its applications and effects.
Propriétés
Numéro CAS |
1049737-99-6 |
|---|---|
Formule moléculaire |
C10H10ClNaO4 |
Poids moléculaire |
252.62 g/mol |
Nom IUPAC |
sodium;(E)-4-(4-chlorophenyl)-4-hydroxybut-2-enoate;hydrate |
InChI |
InChI=1S/C10H9ClO3.Na.H2O/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14;;/h1-6,9,12H,(H,13,14);;1H2/q;+1;/p-1/b6-5+;; |
Clé InChI |
NZFKWKOBJBRWMV-TXOOBNKBSA-M |
SMILES isomérique |
C1=CC(=CC=C1C(/C=C/C(=O)[O-])O)Cl.O.[Na+] |
SMILES canonique |
C1=CC(=CC=C1C(C=CC(=O)[O-])O)Cl.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
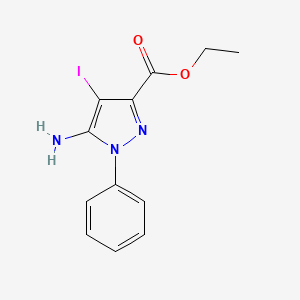
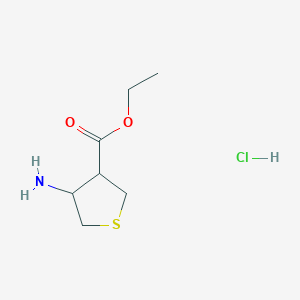
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
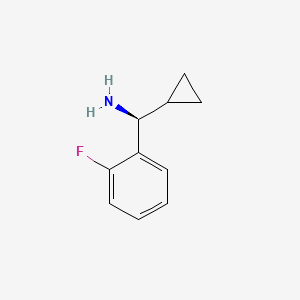


![2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)


